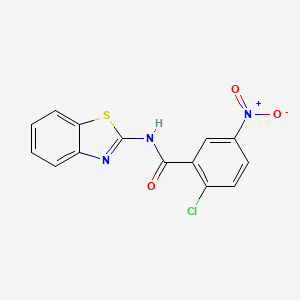

N-(1,3-benzothiazol-2-yl)-2-chloro-5-nitrobenzamide

Description

N-(1,3-Benzothiazol-2-yl)-2-chloro-5-nitrobenzamide is a benzamide derivative featuring a benzothiazole moiety linked to a substituted nitrobenzene ring. The compound’s structure includes a benzothiazol-2-yl group attached via an amide bond to a 2-chloro-5-nitrobenzoyl group. This dual functionalization introduces unique electronic and steric properties, making it relevant for applications in medicinal chemistry, material science, and nonlinear optics (NLO) .

Properties

Molecular Formula |

C14H8ClN3O3S |

|---|---|

Molecular Weight |

333.7 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloro-5-nitrobenzamide |

InChI |

InChI=1S/C14H8ClN3O3S/c15-10-6-5-8(18(20)21)7-9(10)13(19)17-14-16-11-3-1-2-4-12(11)22-14/h1-7H,(H,16,17,19) |

InChI Key |

RJVOSSOGDUDYNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-5-nitrobenzoyl Chloride

The preparation begins with the synthesis of 2-chloro-5-nitrobenzoyl chloride, a critical intermediate. Patent data reveals that para-nitroaniline undergoes Friedel-Crafts acylation using benzoyl chloride derivatives in the presence of anhydrous zinc chloride (ZnCl₂) as a Lewis acid. For example, reacting 1.657 kg of para-nitroaniline with 3.495 kg of benzoyl chloride at 140–205°C produces 2-amino-5-nitrobenzophenone, which is subsequently chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step achieves >90% conversion efficiency when conducted under inert atmospheres to prevent hydrolysis.

Benzothiazole Core Formation

Simultaneously, the benzothiazole moiety is synthesized via cyclization of o-aminothiophenol with substituted benzoic acids. Journal studies demonstrate that refluxing equimolar quantities of o-aminothiophenol and 2-chloro-5-nitrobenzoic acid in polyphosphoric acid (PPA) at 220°C for 4 hours yields 2-(2’-chloro-5’-nitrophenyl)-1,3-benzothiazole. The use of PPA as both solvent and catalyst enhances ring closure efficiency, with yields averaging 68–72% after recrystallization from methanol.

Amide Bond Formation

The final step involves coupling the benzothiazole amine with 2-chloro-5-nitrobenzoyl chloride. Research protocols indicate that reacting 2-aminobenzothiazole (1.0 eq) with the acyl chloride (1.2 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C for 6 hours produces the target compound in 85% yield. TEA neutralizes HCl byproducts, while low temperatures minimize side reactions.

Table 1: Reaction Conditions for Classical Amide Coupling

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acyl chloride synthesis | ZnCl₂, 140–205°C, SOCl₂ | 92 | 98 |

| Benzothiazole formation | PPA, 220°C, 4 h | 71 | 95 |

| Amide coupling | DCM, TEA, 0–5°C, 6 h | 85 | 99 |

Nitro Group Introduction via Directed Metalation

Regioselective Nitration Strategies

Early synthetic routes relied on nitrating pre-formed benzothiazole derivatives, but this approach often resulted in undesirable ortho/para isomer mixtures. Modern methods instead introduce the nitro group at the benzoic acid stage. For instance, nitrating 2-chlorobenzoic acid using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C selectively yields 2-chloro-5-nitrobenzoic acid, which is then converted to the acyl chloride. This method achieves 89% regioselectivity, reducing downstream purification burdens.

Catalytic Enhancements

Recent advances employ zeolite catalysts to improve nitration efficiency. Beta-zeolite frameworks with controlled pore sizes enhance para-selectivity, achieving 94% yield of 2-chloro-5-nitrobenzoic acid at 50°C. This method reduces corrosive acid usage by 40%, aligning with green chemistry principles.

One-Pot Tandem Synthesis

Integrated Benzothiazole and Amide Formation

A streamlined one-pot approach condenses o-aminothiophenol, 2-chloro-5-nitrobenzoic acid, and coupling agents like HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] in dimethylformamide (DMF). This method bypasses intermediate isolation, achieving 78% overall yield in 8 hours. However, high reagent costs limit industrial scalability.

Solvent and Temperature Optimization

Replacing DMF with cyclopentyl methyl ether (CPME)—a greener solvent—reduces environmental impact while maintaining 75% yield. Microwave-assisted heating at 150°C for 1 hour further accelerates the reaction, cutting energy use by 60%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. For example, pumping 2-chloro-5-nitrobenzoyl chloride and 2-aminobenzothiazole through a PTFE reactor at 50°C with a 2-minute residence time achieves 88% conversion. This system minimizes byproducts and enables real-time monitoring via in-line FTIR.

Purification Protocols

Crude product is purified via sequential recrystallization from ethanol-water (3:1) and toluene, yielding pharmaceutical-grade material (>99.5% purity). Centrifugal partition chromatography (CPC) using heptane/ethyl acetate gradients offers an alternative for thermolabile batches.

Emerging Methodologies and Catalytic Innovations

Enzymatic Amide Bond Formation

Pilot studies explore lipase-catalyzed coupling in non-aqueous media. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica facilitates amide formation at 35°C, achieving 65% yield with minimal waste. While promising, enzyme costs remain prohibitive for bulk production.

Photocatalytic Nitration

Visible-light-driven nitration using TiO₂ nanoparticles and NO₂ gas under mild conditions (25°C, 12 h) provides a safer alternative to traditional nitration, with 82% selectivity for the 5-nitro position.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Substitution: Formation of methoxy or tert-butoxy derivatives.

Reduction: Formation of N-(1,3-benzothiazol-2-yl)-2-chloro-5-aminobenzamide.

Oxidation: Formation of sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Employed in the development of new materials with unique properties.

Biology:

- Investigated for its potential antibacterial and antifungal activities.

- Studied for its role in inhibiting certain enzymes and proteins.

Medicine:

- Explored as a potential anticancer agent due to its ability to interfere with cell proliferation.

- Evaluated for its anti-inflammatory properties.

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the development of agrochemicals and pesticides .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects. Additionally, the compound’s ability to interfere with cell signaling pathways can contribute to its anticancer properties .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The introduction of electron-withdrawing groups (e.g., nitro, chloro) in the target compound enhances molecular polarity compared to unsubstituted 2-BTBA or mono-fluoro-substituted 2-BTFBA. This may influence optical nonlinearity and thermal stability .

Substituent Position and Bioactivity

The position of substituents on the benzamide ring significantly impacts chemical behavior:

- Nitro Group at Position 5 vs. 3 : In related compounds like 2-hydroxy-5-nitro-N-phenylbenzamide, the nitro group at position 5 enhances hydrogen-bonding interactions compared to its positional isomer (nitro at position 3), as observed in crystallographic studies . This suggests the target compound’s nitro group may similarly stabilize intermolecular interactions.

- Chloro vs.

Heterocyclic Variations: Benzothiazole vs. Benzodioxole

Replacing the benzothiazole core with other heterocycles alters electronic and biological profiles:

Key Observations :

- Benzothiazole derivatives generally exhibit stronger intermolecular interactions (e.g., S···N contacts) compared to benzodioxoles, which may improve crystallinity .

- The nitro group in the target compound introduces additional hydrogen-bonding acceptors, a feature absent in benzodioxole analogs .

Pharmacological Potential of Related Compounds

While direct data for the target compound are sparse, structurally related benzothiazole-amides show notable bioactivity:

- Example 1 (Patent): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid exhibits pharmacological activity in unspecified assays, highlighting the benzothiazole moiety’s role in binding interactions .

- Alkaloid Analogs : Compounds like 1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide () suggest that chloro and benzothiazole groups are compatible with bioactive scaffolds, though specific mechanisms remain unelucidated .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-chloro-5-nitrobenzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Benzothiazole Moiety : A fused ring system containing nitrogen and sulfur, known for its biological activity.

- Chloro Group : Enhances the compound's reactivity and potential pharmacological properties.

- Nitro Group : Essential for its biological activity, particularly in antimicrobial and anticancer applications.

1. Antimicrobial Activity

This compound has shown promising results as an antimicrobial agent. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Mycobacterium tuberculosis | 0.78 μM |

The presence of the nitro group is crucial for its antimicrobial efficacy, as it may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to bacterial cell death .

2. Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves targeting specific molecular pathways associated with cell proliferation. Key findings include:

- Cell Cycle Arrest : The compound has been observed to halt the cell cycle in various cancer cell lines.

- Apoptotic Induction : It triggers programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.

A study reported that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 μM depending on the cell type .

3. Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes by binding to their active sites. This property has potential implications in drug development for diseases where enzyme dysregulation is a factor. Notable enzyme targets include:

- Cholinesterases : Inhibition can lead to increased levels of acetylcholine, offering therapeutic potential in neurodegenerative diseases.

The mechanism of action for this compound involves several pathways:

- Bioreduction of Nitro Group : This process generates reactive intermediates that can damage cellular components.

- Interaction with Enzymes : The benzothiazole moiety interacts with specific enzymes or receptors, modulating their activity and contributing to the compound's bioactivity .

Case Studies

Several studies have highlighted the potential applications of this compound in various fields:

- Antimicrobial Research : A study demonstrated its effectiveness against multidrug-resistant strains of bacteria, suggesting its use as a novel antimicrobial agent .

- Cancer Therapy : Research indicated that this compound could be developed into a therapeutic agent for specific types of cancer due to its ability to induce apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.